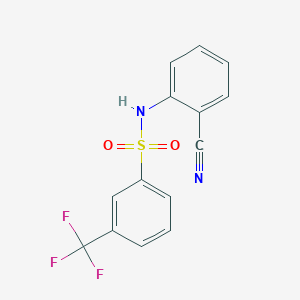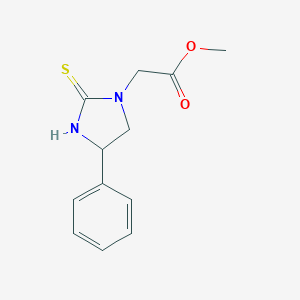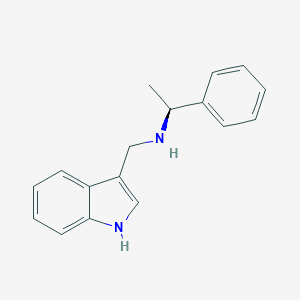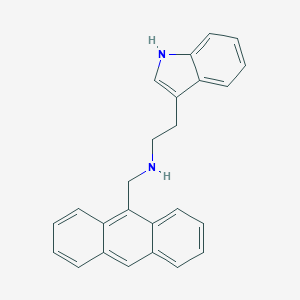
N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of BAY 11-7082 involves the inhibition of NF-κB, a transcription factor that plays a key role in the inflammatory response, cell survival, and immune function. NF-κB is activated in response to a wide range of stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to target genes, leading to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.
BAY 11-7082 inhibits NF-κB activation by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, BAY 11-7082 prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has a wide range of biochemical and physiological effects, depending on the context in which it is used. In the context of inflammation, it can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In the context of cancer, it can inhibit the growth and survival of cancer cells by blocking the activation of NF-κB. In the context of viral infections, it can inhibit viral replication by blocking the activation of NF-κB.
実験室実験の利点と制限
One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in various biological processes. It is also relatively easy to synthesize and has a high purity when recrystallized.
However, there are some limitations to the use of BAY 11-7082 in lab experiments. One limitation is its potential toxicity, particularly at high concentrations or with prolonged exposure. Another limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of NF-κB inhibition over time.
将来の方向性
There are several future directions for the study of BAY 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB, which could have potential therapeutic applications in a wide range of diseases. Another direction is the investigation of the potential synergistic effects of BAY 11-7082 with other anti-inflammatory or anti-cancer agents. Finally, the potential use of BAY 11-7082 for the treatment of viral infections, particularly in combination with other antiviral agents, is an area of active research.
合成法
The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 2-bromoacetophenone with sodium cyanide to form 2-cyanophenylacetone. This intermediate is then reacted with trifluoromethylbenzenesulfonyl chloride in the presence of a base to yield BAY 11-7082. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
BAY 11-7082 has been extensively studied for its anti-inflammatory properties, particularly in the context of diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. It works by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. By blocking NF-κB activation, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been studied for its anti-cancer effects. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, prostate, and colon cancer cells. The mechanism of action in this context is thought to involve the inhibition of NF-κB, which is often overactivated in cancer cells and contributes to their survival and proliferation.
BAY 11-7082 has also been studied for its anti-viral properties, particularly in the context of viral infections such as HIV and hepatitis B and C. It has been shown to inhibit viral replication by blocking the activation of NF-κB, which is required for viral gene expression.
特性
分子式 |
C14H9F3N2O2S |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-5-3-6-12(8-11)22(20,21)19-13-7-2-1-4-10(13)9-18/h1-8,19H |
InChIキー |
IIKGPWIQIIRGSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)

![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)

![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)

![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)